N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide
Description
This compound features a [1,2,4]triazolo[3,2-b][1,3]thiazole core fused with a 3-methylphenyl substituent at position 2 and an ethyl-linked phenylethanediamide group at position 4.
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-6-5-7-15(12-14)18-24-21-26(25-18)17(13-29-21)10-11-22-19(27)20(28)23-16-8-3-2-4-9-16/h2-9,12-13H,10-11H2,1H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPPFVVQYFQDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions typically involve acid catalysis and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide has shown promise as a potential anticancer agent by inhibiting specific cancer cell lines. A study demonstrated that derivatives of this compound could effectively induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Properties
The compound's sulfonamide structure has been linked to anti-inflammatory effects. It acts by inhibiting the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in inflammatory responses. This property suggests potential therapeutic applications in treating chronic inflammatory diseases .
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. This characteristic makes it a candidate for developing new antibiotics or antimicrobial agents .
Polymer Chemistry
The compound's unique chemical structure allows it to be used as a monomer in the synthesis of novel polymers with specific properties. Research has focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength .
Nanocomposites
Incorporating this compound into nanocomposite materials has shown improved electrical and thermal conductivity. This application is particularly relevant in the development of advanced materials for electronic devices .
Pesticide Development
The compound's biological activity extends to agricultural applications where it can be utilized as a base for developing new pesticides. Its effectiveness against specific pests and diseases can contribute to sustainable agricultural practices .
Plant Growth Regulators
Research is ongoing into the use of this compound as a plant growth regulator. Preliminary findings suggest that it may enhance growth rates and resistance to environmental stressors in certain crops .
Mechanism of Action
The mechanism of action of N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways within cells. The compound is known to interact with enzymes and receptors involved in various biological processes, such as cell signaling, metabolism, and gene expression. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may modulate the activity of receptors by acting as an agonist or antagonist, leading to changes in cellular responses .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Pharmacological and Functional Insights
- Target Compound : The ethanediamide linkage likely improves metabolic stability over ester or carboxylic acid derivatives (e.g., 2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazole-6-carboxylic acid, ), as amides resist enzymatic hydrolysis. The 3-methylphenyl group may optimize interactions with hydrophobic binding pockets in target proteins .
- CM1002247: The benzodioxole-carboxamide variant () shows reduced solubility in aqueous media due to the nonpolar benzodioxole ring, which could limit bioavailability despite enhanced aromatic interactions.
- Pyridazine-Based Analog () : The pyridazine core alters electron distribution, possibly reducing affinity for targets requiring π-stacking but improving solubility via the ethoxy group.
- Thiadiazole Derivative () : The thiadiazole ring may confer resistance to oxidative metabolism, extending half-life, while the ethyl group introduces steric hindrance that could affect binding specificity.
Biological Activity
N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N'-phenylethanediamide is a complex organic compound that belongs to the class of triazolo-thiazole derivatives. These compounds are recognized for their diverse pharmacological activities, making them significant in medicinal chemistry and drug development. This article focuses on the biological activity of this compound, summarizing its mechanisms of action, therapeutic potentials, and relevant research findings.
Structure and Properties
The compound features a triazolo-thiazole core with a phenylethanediamide structure. Its molecular formula is , with a molecular weight of approximately 366.48 g/mol. The structural complexity allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The compound has been shown to interact with:
- Enzyme Inhibition : It inhibits certain kinases and enzymes that play crucial roles in cellular signaling pathways.
- Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Biological Activity Data
Research has demonstrated various biological activities associated with triazolo-thiazole derivatives. Below is a summary of findings related to this compound:
Case Studies
Several studies have evaluated the biological activity of similar compounds within the triazolo-thiazole class:
- Antitumor Activity : A study examined the anticancer effects of 1,2,3-triazoles with thiazole rings. Compounds similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines including breast and colon cancers (Log GI50 values ranging from -5.30 to -5.70) .
- Enzyme Inhibition Studies : Research indicated that derivatives of triazolo-thiazole compounds could effectively inhibit p38 MAPK pathways involved in inflammatory responses and cancer progression .
Pharmacological Applications
The diverse biological activities suggest potential applications in:
- Cancer Therapy : Given its anticancer properties, further exploration into its use as an adjunct therapy in oncology may be warranted.
- Inflammation Control : As an enzyme inhibitor, it may also serve as a therapeutic agent in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
